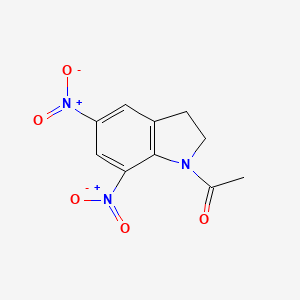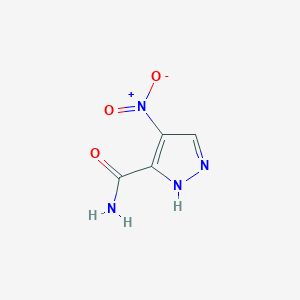![molecular formula C12H10ClN B1297647 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-00-5](/img/structure/B1297647.png)
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Vue d'ensemble
Description
“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is a chemical compound with the molecular formula C12H10ClN . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a cyclization procedure. A mixture of o-aminobenzoic acid and cyclopentanone is carefully added to POCl3 at an ice bath. The mixture is then heated under reflux for 4 hours, cooled at room temperature, and concentrated to give a slurry .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclopenta[b]quinoline core with a chlorine atom at the 9-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature. More research is needed to understand its reactivity and potential applications .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 203.67 g/mol . It is stored at -20°C . The compound has high GI absorption, is BBB permeant, and is a substrate of P-gp and CYP1A2 .Applications De Recherche Scientifique
Synthesis of Metabolites
- Synthesis of Dihydroxylated Metabolites: The synthesis of dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate (NIK-247), a drug for dementia, has been achieved. This synthesis was important for determining their chemical structures, showcasing the compound's relevance in pharmaceutical chemistry (Komatsu et al., 1996).
Quinoline Derivatives Synthesis
- Innovative Synthesis Approaches: Studies have developed methods for the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines, highlighting the compound's significance in the field of synthetic organic chemistry (Zhao et al., 2016).
Pharmacological Research
- Investigating Antitumoral Properties: Research on 9-anilinothiazolo[5,4-b]quinoline derivatives has shown potential antitumoral activities, indicating the compound's role in cancer research and drug development (Rodríguez-Loaiza et al., 2004).
Neurotropic Activity
- Synthesis and Neurotropic Activity Study: A series of 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines were synthesized and their effects on neurotropic activity were examined, contributing to neuropharmacology (Krainova et al., 2009).
Alzheimer’s Disease Treatment
- Potential Alzheimer’s Disease Treatment: Research into cyclopentaquinoline derivatives as modifications of the tetrahydroacridine structure has indicated their potential as multifunctional agents for treating Alzheimer’s disease, showing the compound's relevance in neurodegenerative disease research (Czarnecka et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUKEUPKOXDHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344565 | |
| Record name | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
40528-00-5 | |
| Record name | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



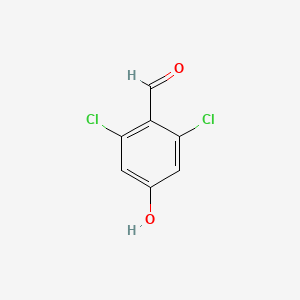

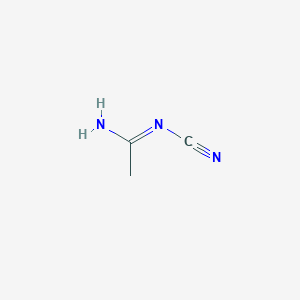
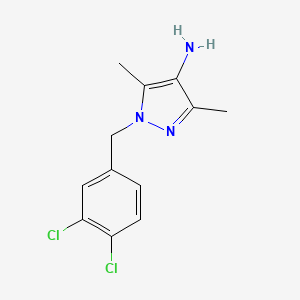
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)
